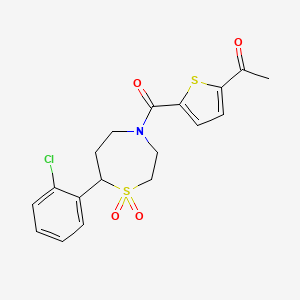

![molecular formula C18H17NO2 B2836379 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline CAS No. 861206-46-4](/img/structure/B2836379.png)

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

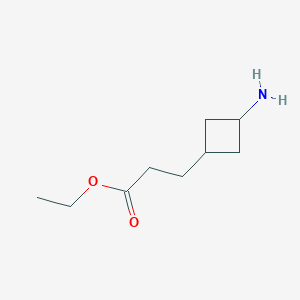

The compound “3-[(3-Methoxybenzyl)oxy]-2-methylquinoline” likely belongs to a class of organic compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key . For example, the SMILES string for a similar compound, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine”, isCOC1=CC=CC(COCC2CNCC2)=C1 . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), and other characteristics. For instance, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine” is a solid .Scientific Research Applications

Catalysis and Chemical Synthesis

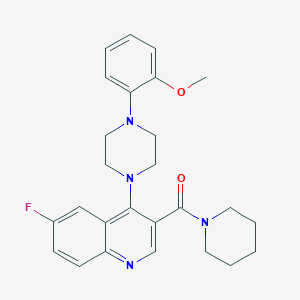

In the realm of catalysis and chemical synthesis, one study discusses an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is mild, practical, selective, and yields high results, with the N-O bond acting as an internal oxidant. The study demonstrates the versatility of methoxybenzyl-substituted quinolines in synthesizing valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (S. Rakshit, et al., 2011).

Material Science and Coordination Chemistry

In material science and coordination chemistry, research on Ni(II) complexes formed from quinazoline-type ligands (which share structural similarities with 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline) has been conducted. These complexes have been synthesized and characterized, showing potential in spectroscopic, electrochemical, thermal, and antimicrobial studies. The study reveals the diverse geometric features of these complexes and their potential applications in material science (Lan‐Qin Chai, et al., 2017).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, the synthesis and evaluation of beta-adrenergic activity and platelet antiaggregatory activity of a positional isomer of trimetoquinol highlight the significance of methoxybenzyl substitutions. The study indicates both qualitative and quantitative differences in biological activity resulting from changes in the position of methoxy groups on the benzyl substituent, demonstrating the compound's potential in therapeutic applications (D. Miller, et al., 1980).

Corrosion Inhibition

A study on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution showcases the potential of methoxybenzyl-substituted quinolines in industrial applications. The research finds that these compounds act as effective corrosion inhibitors, emphasizing the importance of chemical structure in their inhibitory efficiency (Ghulamullah Khan, et al., 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline . .

Safety and Hazards

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methoxy]-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLNYZZYHBAOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2836302.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide](/img/structure/B2836307.png)

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)

![1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2836318.png)